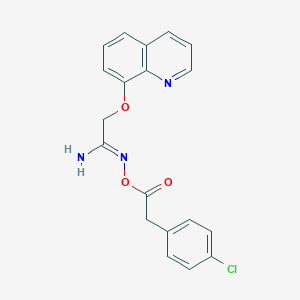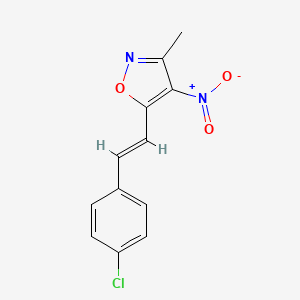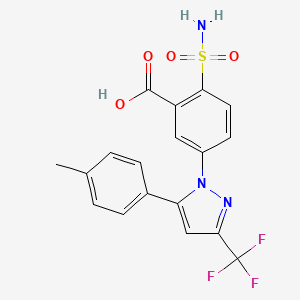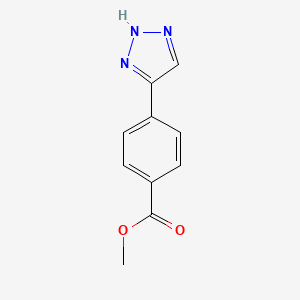
Methyl 4-(2H-triazol-4-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry, materials science, and chemical biology. The structure of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate consists of a benzoate group attached to a 1,2,3-triazole ring, which imparts unique chemical properties to the molecule.
准备方法
The synthesis of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, making it a popular choice for synthesizing 1,2,3-triazole derivatives. The general synthetic route involves the reaction of an azide precursor with an alkyne derivative in the presence of a copper catalyst . The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
化学反应分析
Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
作用机制
The mechanism of action of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . For example, the compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in the treatment of neurological disorders such as Alzheimer’s disease .
相似化合物的比较
Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate can be compared with other similar compounds, such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a similar structure but contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
1-Phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole: This compound has a similar triazole ring but with different substituents, leading to different biological activities.
The uniqueness of Methyl 4-(1H-1,2,3-triazol-5-yl)benzoate lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
796034-28-1 |
|---|---|
分子式 |
C10H9N3O2 |
分子量 |
203.20 g/mol |
IUPAC 名称 |
methyl 4-(2H-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-4-2-7(3-5-8)9-6-11-13-12-9/h2-6H,1H3,(H,11,12,13) |
InChI 键 |
GYNFUJOSHSULDF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


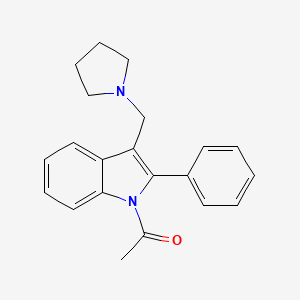
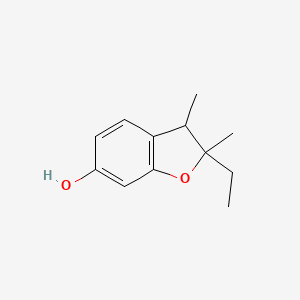
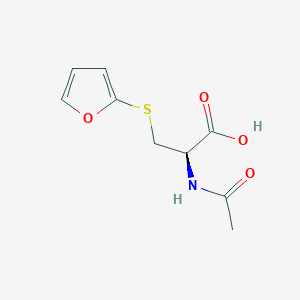
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan](/img/structure/B12902424.png)
![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)
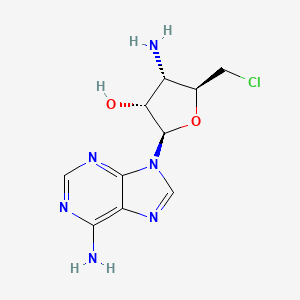
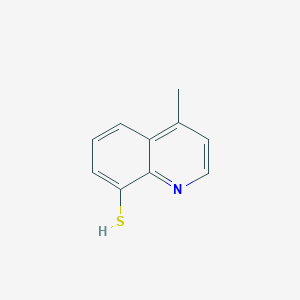
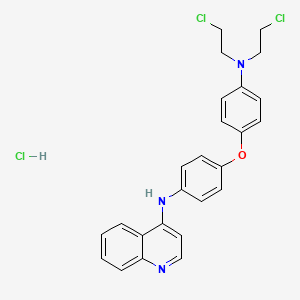
![1-phenyl-N-(m-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12902453.png)
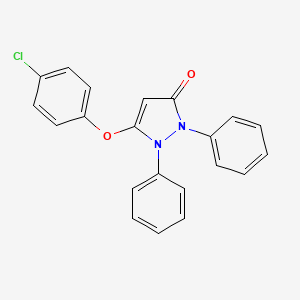
![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)
